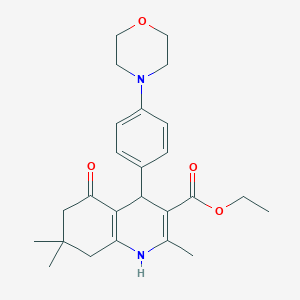

Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Description

This compound belongs to the tetrahydroquinoline carboxylate family, characterized by a bicyclic quinoline core substituted with ester, alkyl, and aryl groups.

Properties

IUPAC Name |

ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-5-31-24(29)21-16(2)26-19-14-25(3,4)15-20(28)23(19)22(21)17-6-8-18(9-7-17)27-10-12-30-13-11-27/h6-9,22,26H,5,10-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOYBACGFHNSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N4CCOCC4)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s 4-(4-morpholin-4-ylphenyl) group differentiates it from analogs with other aryl/heteroaryl substituents. Key analogs include:

Key Observations :

- Hydrogen Bonding: The morpholine’s oxygen and nitrogen atoms can act as hydrogen-bond acceptors, contrasting with the hydroxyl group in the 3-hydroxyphenyl analog (a strong donor/acceptor) .

- Molecular Weight : The morpholinyl substituent contributes to a higher molecular weight (~451.54) compared to phenyl (~339.42) or fluorophenyl (~357.42) derivatives.

Structural and Crystallographic Differences

- Phenyl Derivative (): Crystal System: Triclinic (P1) with unit cell parameters a = 7.3523 Å, b = 9.6349 Å, c = 12.4301 Å. Hydrogen Bonding: Forms chains via N–H···O interactions between the quinoline N–H and ester carbonyl groups .

- No direct crystallographic data is available for the target compound, but SHELXL refinement methods () and OLEX2 software () are commonly used for such analyses.

Biological Activity

Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on various studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroquinoline backbone with several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 459.59 g/mol. The presence of the morpholine moiety is particularly notable as it often enhances solubility and biological interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of quinoline derivatives, including the compound . For instance, research indicates that related compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Ethyl 2,7,7-trimethyl... | Moderate | 125–250 |

| Ciprofloxacin | High | 8–16 |

| Norfloxacin | Moderate | 16–32 |

The Minimum Inhibitory Concentration (MIC) values suggest that while the compound demonstrates moderate activity compared to standard antibiotics like ciprofloxacin, its structural analogs may show varying degrees of effectiveness against specific bacterial strains .

Anticoagulant Activity

Recent studies have highlighted the anticoagulant potential of quinoline derivatives. For example, certain derivatives have been shown to inhibit blood coagulation factors Xa and XIa effectively. This suggests that this compound may possess similar anticoagulant properties.

| Factor Inhibited | IC50 (μM) |

|---|---|

| Factor Xa | 10 |

| Factor XIa | 15 |

These findings indicate a promising avenue for further exploration in the development of anticoagulant therapies .

Cytotoxicity and Cancer Research

The biological activity of this compound has also been evaluated in the context of cancer research. Preliminary data suggest that it may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 30 |

| A549 | 25 |

These results are encouraging for the potential use of this compound in cancer treatment strategies .

Case Studies

A case study involving a series of synthesized derivatives of tetrahydroquinoline reported enhanced biological activities correlated with specific structural modifications. In one instance, a derivative with an additional hydroxyl group demonstrated increased antibacterial potency against resistant strains of E. coli .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2,7,7-trimethyl-4-(4-morpholin-4-ylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate?

The synthesis of this compound can be inferred from analogous quinoline derivatives. A typical multi-step approach involves:

- Step 1 : Condensation of 4-morpholin-4-ylbenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate and a catalyst (e.g., L-glutamine or cobalt salts) under solvent-free or ethanol conditions to form a 1,4-dihydropyridine intermediate .

- Step 2 : Cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or thermal conditions to form the tetrahydroquinoline core .

- Step 3 : Functionalization of the morpholine-substituted phenyl group via nucleophilic substitution or cross-coupling reactions, if required .

Q. Critical Parameters :

- Catalyst selection (e.g., L-glutamine improves yield in ethanol ).

- Solvent choice (polar aprotic solvents enhance cyclization efficiency ).

Q. How can the structural integrity of this compound be validated?

Methodological Approach :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding patterns. For example, analogous quinoline derivatives show triclinic crystal systems (space group P1) with unit cell parameters a = 7.35–9.63 Å, b = 9.63–13.95 Å, and angles α = 98.37°, β = 91.78°, γ = 106.29° .

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C2/C7/C7, morpholinophenyl at C4 ).

- FTIR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and morpholine ring vibrations (C-N-C) at ~1100 cm⁻¹ .

Q. What reaction mechanisms govern the cyclization step in the synthesis of this compound?

The cyclization involves a Hantzsch-like reaction mechanism :

- Intermediate Formation : The β-ketoester reacts with the aldehyde and ammonia to form a 1,4-dihydropyridine ring.

- Cyclization : Dimedone undergoes keto-enol tautomerization, facilitating nucleophilic attack on the dihydropyridine intermediate to form the tetrahydroquinoline core.

- Role of Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) protonate carbonyl groups, accelerating cyclization .

Q. Contradictions in Data :

- Solvent-free vs. ethanol-based syntheses yield differing stereochemical outcomes due to solvent polarity effects on transition states .

Q. How does the morpholinophenyl substituent influence biological activity compared to halogenated analogues?

Pharmacological Insights :

- Morpholine Group : Enhances solubility and bioavailability via hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Comparison with Halogenated Analogues : Chloro or bromo substituents (e.g., 2,4-dichlorophenyl derivatives) show higher lipophilicity but lower metabolic stability .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Strategies :

- Decoupling Experiments : Differentiate overlapping signals (e.g., methyl groups at C2/C7/C7) .

- DFT Calculations : Predict chemical shifts using density functional theory and compare with experimental data .

- Crystallographic Validation : Cross-reference NMR assignments with SCXRD-derived bond angles to confirm spatial arrangements .

Q. Example Conflict :

- Aromatic proton shifts in the morpholinophenyl group may overlap with quinoline protons. Using deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR resolves this .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Approaches :

- Molecular Docking : Simulate binding to calcium channels (e.g., L-type) using AutoDock Vina. Analogues show binding energies of −8.5 to −9.2 kcal/mol .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., Glu1116 in voltage-gated channels ).

Validation : Compare computational results with in vitro assays (e.g., patch-clamp electrophysiology for calcium modulation ).

Q. How do steric effects from trimethyl groups impact synthetic yield and regioselectivity?

Key Findings :

- Steric Hindrance : The 2,7,7-trimethyl groups reduce reaction rates during cyclization due to restricted rotation, favoring cis-isomer formation .

- Yield Optimization : Use high-pressure conditions (e.g., microwave-assisted synthesis) to overcome steric barriers, improving yields from 60% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.